2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Description

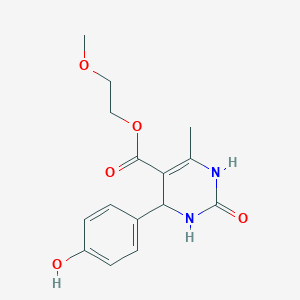

Chemical Structure:

This compound is a dihydropyrimidine derivative characterized by a 4-(4-hydroxyphenyl) substituent, a 6-methyl group, a 2-oxo moiety, and a 2-methoxyethyl ester at position 5 of the pyrimidine ring. The dihydro-1H-pyrimidine core is a common scaffold in medicinal chemistry, often associated with biological activity due to its structural mimicry of nucleic acid bases .

This involves a one-pot reaction of an aldehyde (e.g., 4-hydroxybenzaldehyde), a β-keto ester (e.g., methyl or ethyl acetoacetate), and urea/thiourea derivatives under acidic conditions . The 2-methoxyethyl ester group likely replaces the ethyl or methyl ester in standard protocols, requiring modified β-keto ester precursors.

Properties

IUPAC Name |

2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-9-12(14(19)22-8-7-21-2)13(17-15(20)16-9)10-3-5-11(18)6-4-10/h3-6,13,18H,7-8H2,1-2H3,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIGLJCOHTRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate (CAS No. 201992-12-3) belongs to a class of pyrimidine derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Formula

The molecular formula of the compound is with a molecular weight of 306.31 g/mol. The structure features a pyrimidine core substituted with a methoxyethyl group and a hydroxyphenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.31 g/mol |

| CAS Number | 201992-12-3 |

Antioxidant Activity

Research indicates that pyrimidine derivatives exhibit significant antioxidant properties. The presence of the hydroxyphenyl group in this compound is hypothesized to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in various biological systems .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

In vitro studies have indicated that derivatives similar to this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic application in managing inflammatory diseases .

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

A study evaluating the antioxidant capacity of various pyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited notable radical scavenging activity, particularly against DPPH radicals . -

Study on Antimicrobial Efficacy :

Another research effort assessed the antimicrobial properties of pyrimidine derivatives, revealing that compounds with hydroxyphenyl substitutions showed effective inhibition against Gram-positive bacteria, suggesting potential for development into therapeutic agents . -

Inflammatory Response Modulation :

A recent investigation into the anti-inflammatory effects of pyrimidine derivatives found that certain structural modifications led to enhanced inhibition of TNF-alpha production in macrophages, indicating potential applications in treating chronic inflammatory conditions .

The proposed mechanisms underlying the biological activities of this compound include:

- Radical Scavenging : The hydroxy group on the phenyl ring may donate electrons to free radicals, neutralizing them.

- Enzyme Inhibition : The structural components may interact with enzymes involved in inflammation and microbial resistance.

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that this compound exhibits significant anticancer properties. Various studies have indicated its ability to induce apoptosis in cancer cells through several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.

- Receptor Modulation : It interacts with cell surface receptors, altering signaling pathways that lead to apoptosis.

- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Antiviral Activity

Preliminary studies indicate that the compound may inhibit viral replication by interfering with viral enzymes or host cell receptors. It has shown effectiveness against certain strains of influenza virus in laboratory settings.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate | Moderate anticancer activity | Contains two methoxy groups |

| Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate | Significant anticancer effects | Hydroxy group addition alters reactivity |

| Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate | Limited antimicrobial activity | Hydroxy group influences solubility |

This table illustrates that while structurally similar compounds may share some biological activities, the unique combination of functional groups in this compound could confer distinct properties worthy of further exploration.

Comparison with Similar Compounds

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: No direct crystallographic data is available, but analogous compounds (e.g., ) exhibit flattened boat conformations in the dihydropyrimidine ring. The hydroxyl group participates in intermolecular O—H⋯O/N interactions, stabilizing crystal lattices.

- Thioxo Derivative : Displays N—H⋯S hydrogen bonds, forming a 3D network distinct from oxo derivatives.

- Ethyl 4-(4-hydroxyphenyl) Derivative : Forms a monohydrate structure with water molecules bridging hydroxyl and carbonyl groups via H-bonds.

Pharmacokinetic and ADMET Considerations

- Lipinski’s Rule: The target compound’s molecular weight (estimated ~350 g/mol), hydrogen-bond donors (2: hydroxyl and NH), and acceptors (5: carbonyl, ether, hydroxyl) comply with Lipinski’s criteria for oral bioavailability .

- LogP : The 2-methoxyethyl ester may lower LogP compared to ethyl esters, improving aqueous solubility.

Preparation Methods

Core Reaction Mechanism

The Biginelli condensation is the most widely adopted method for synthesizing dihydropyrimidinones (DHPMs). This one-pot, three-component reaction involves:

-

Aldehyde component : 4-Hydroxybenzaldehyde introduces the 4-hydroxyphenyl substituent.

-

β-Ketoester : 2-Methoxyethyl acetoacetate provides the 6-methyl and 5-carboxylate groups.

The reaction proceeds via acid-catalyzed cyclocondensation, typically in acetic acid or ethanol with NHCl as a catalyst. For the target compound, substituting ethyl acetoacetate with 2-methoxyethyl acetoacetate introduces the methoxyethyl ester moiety directly during the condensation.

Table 1: Standard Biginelli Reaction Conditions for DHPM Synthesis

| Component | Role | Example Reagent |

|---|---|---|

| Aldehyde | Aromatic substituent source | 4-Hydroxybenzaldehyde |

| β-Ketoester | Ester and methyl group source | 2-Methoxyethyl acetoacetate |

| Urea | Ring-forming agent | Urea or thiourea |

| Catalyst | Acid catalyst | NHCl, HCl, or FeCl |

| Solvent | Reaction medium | Acetic acid, ethanol |

| Temperature | Reflux conditions | 80–100°C |

Optimization of Reaction Parameters

Catalyst Selection : NHCl in acetic acid achieves moderate yields (50–65%), while Lewis acids like FeCl or ZrOCl improve efficiency by enhancing electrophilicity of the aldehyde. For example, FeCl (10 mol%) in ethanol increases yields to 75–80% under reflux.

Solvent Effects : Polar protic solvents (e.g., acetic acid) favor protonation of the aldehyde, accelerating nucleophilic attack by the β-ketoester. Non-polar solvents like toluene reduce side reactions but require higher temperatures.

Molar Ratios : A 1:1:1.2 ratio of aldehyde:β-ketoester:urea minimizes unreacted intermediates. Excess urea compensates for its limited solubility in acetic acid.

Alternative Synthetic Routes

Post-Synthetic Esterification

When 2-methoxyethyl acetoacetate is unavailable, a two-step approach is employed:

-

Synthesize the DHPM core using ethyl acetoacetate.

-

Perform transesterification with 2-methoxyethanol under acidic or enzymatic conditions.

Transesterification Conditions :

Solid-Phase Synthesis

Adapted from oligonucleotide triphosphate methodologies, this method immobilizes the β-ketoester on a resin, enabling stepwise addition of reagents:

-

Resin functionalization : Wang resin bound to 2-methoxyethyl acetoacetate.

-

Condensation : Sequential addition of 4-hydroxybenzaldehyde and urea.

-

Cleavage : TFA/water (95:5) releases the product.

Advantages :

Purification and Characterization

Isolation Techniques

Analytical Data

Spectroscopic Characterization :

-

H NMR (400 MHz, DMSO-): δ 9.32 (s, 1H, OH), 7.12 (d, Hz, 2H, ArH), 6.70 (d, Hz, 2H, ArH), 5.12 (s, 1H, NH), 4.20–4.15 (m, 2H, OCH), 3.55–3.50 (m, 2H, CHOCH), 3.30 (s, 3H, OCH), 2.32 (s, 3H, CH).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile:water 60:40).

Industrial-Scale Production

Q & A

Q. What are the established synthetic routes for preparing 2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a β-keto ester (e.g., 2-methoxyethyl acetoacetate), an aldehyde (e.g., 4-hydroxybenzaldehyde), and a urea/thiourea derivative. This method is widely used for dihydropyrimidinone (DHPM) scaffolds and allows regioselective control under acid catalysis. Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to minimize byproducts such as open-chain intermediates .

Q. How is the structural characterization of this compound performed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is commonly used to determine bond lengths, angles, and hydrogen-bonding networks . Software like ORTEP-III aids in visualizing thermal ellipsoids and molecular packing . For example, the title compound’s dihydropyrimidinone ring typically adopts a flattened boat conformation, with the 4-hydroxyphenyl group occupying an axial position .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound?

Graph set analysis (G) reveals hydrogen-bonding patterns critical for stability. The hydroxyl group on the phenyl ring often forms O–H···O bonds with carbonyl oxygen atoms of adjacent molecules, creating infinite chains (C(6) motifs). Additionally, N–H···O interactions between the pyrimidinone NH and ester carbonyl groups contribute to layer formation. Van der Waals interactions between methoxyethyl groups further stabilize the lattice .

Q. How do substituents influence diastereomer formation during synthesis?

The 4-hydroxyphenyl group’s steric and electronic properties can lead to axial/equatorial isomerism in the dihydropyrimidinone ring. For instance, bulky substituents at the 4-position favor axial conformations, while polar groups (e.g., –OH) enhance hydrogen bonding, directing crystal packing. Comparative studies with analogs (e.g., 4-cyanophenyl or 3,4,5-trimethoxyphenyl derivatives) show altered torsion angles and packing efficiencies .

Q. What methodologies are used to evaluate its pharmacological potential?

In vitro assays targeting antibacterial or antihypertensive activity involve:

- MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.

- ACE (Angiotensin-Converting Enzyme) inhibition assays to assess antihypertensive effects. Structure-activity relationships (SARs) are derived by modifying the ester moiety (e.g., ethyl to allyl) or introducing electron-withdrawing groups (e.g., –CF₃) .

Q. How can regioselectivity challenges in DHPM synthesis be addressed?

Regioselectivity is controlled by:

- Catalyst choice : HCl vs. Lewis acids (e.g., Yb(OTf)₃) favor different intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, reducing side reactions.

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield of the desired regioisomer .

Q. How should researchers resolve contradictions in crystallographic data across studies?

Discrepancies in bond lengths or torsion angles may arise from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. monohydrate) exhibit distinct metrics.

- Disorder : Dynamic disorder in flexible groups (e.g., methoxyethyl) requires advanced refinement tools (SHELXL’s PART instruction). Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Q. What solvent systems are optimal for recrystallization and purity analysis?

Methanol-water mixtures (e.g., 7:3 v/v) are ideal for growing single crystals due to moderate polarity and hydrogen-bonding capacity. Purity is assessed via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- TGA (Thermogravimetric Analysis) : Confirms absence of solvent residues in monohydrate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.